2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-hexahydro-2H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione
CAS No.: 1005130-93-7
Cat. No.: VC6271991
Molecular Formula: C24H19ClN2O4
Molecular Weight: 434.88
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1005130-93-7 |
|---|---|
| Molecular Formula | C24H19ClN2O4 |
| Molecular Weight | 434.88 |
| IUPAC Name | 2-(4-chlorophenyl)-5-(4-methoxyphenyl)-3-phenyl-3a,6a-dihydro-3H-pyrrolo[3,4-d][1,2]oxazole-4,6-dione |
| Standard InChI | InChI=1S/C24H19ClN2O4/c1-30-19-13-11-17(12-14-19)26-23(28)20-21(15-5-3-2-4-6-15)27(31-22(20)24(26)29)18-9-7-16(25)8-10-18/h2-14,20-22H,1H3 |
| Standard InChI Key | WMUKCJWSARQGPN-UHFFFAOYSA-N |
| SMILES | COC1=CC=C(C=C1)N2C(=O)C3C(N(OC3C2=O)C4=CC=C(C=C4)Cl)C5=CC=CC=C5 |
Introduction
Chemical Identity and Structural Features
Molecular Architecture
The compound belongs to the pyrrolo[3,4-d] oxazole family, a bicyclic system comprising a five-membered pyrrolidine ring fused to a six-membered oxazole-dione moiety. Key substituents include:
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4-Chlorophenyl group: A halogenated aromatic ring enhancing lipophilicity and electrophilic reactivity.
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4-Methoxyphenyl group: An electron-donating substituent improving solubility and modulating electronic interactions.
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Phenyl group: A simple aromatic moiety contributing to planar stacking interactions.
Table 1: Key Structural and Physicochemical Properties
The stereochemistry of the hexahydro core (3a,6a-dihydro configuration) imposes conformational constraints, influencing binding to biological targets .
Synthesis and Structural Elucidation
Spectroscopic Characterization
Key analytical data for related compounds include:
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¹H NMR: Downfield shifts for oxazole protons (δ 7.2–8.1 ppm) and methoxy singlet (δ 3.8 ppm) .
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IR Spectroscopy: Stretching vibrations for C=O (1740 cm⁻¹) and C-O-C (1240 cm⁻¹) .
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X-Ray Crystallography: Confirms the chair conformation of the hexahydro core and coplanarity of aryl substituents .
Biological Activities and Mechanisms
Table 2: Biological Activities of Structural Analogs
| Compound | Activity | IC₅₀/EC₅₀ | Reference |
|---|---|---|---|
| ZTJMXKJXJKCFMB | IL-6 inhibition in PBMCs | 12 μM | |
| HBUUSADWLVKENE | Caspase-3 suppression in Jurkat cells | 8 μM | |
| R-13 hydrochloride | CD4+ T-cell recruitment in mice | 5 mg/kg |
Quantum-Chemical Insights
Computational studies on analogous isoxazole derivatives (e.g., AM1 and B3LYP/6-31G(d,p) models) reveal:
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HOMO-LUMO Gaps: Narrow gaps (4.2–4.8 eV) correlate with enhanced bioactivity via charge-transfer interactions .
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Electrostatic Potential Maps: Negative potentials localized near the dione moiety facilitate hydrogen bonding with serine proteases .
Therapeutic Applications and Future Directions
Immunosuppressive Therapy
The compound’s structural similarity to clinical immunosuppressants suggests potential in:
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Organ Transplantation: Targeting calcineurin or NFAT pathways .
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Autoimmune Diseases: Suppressing TNF-α or IL-17 production .
Oncological Applications
Pyrrolo-oxazole cores inhibit pro-survival kinases (e.g., AKT, mTOR) in cancer cell lines . Modifying the 4-methoxyphenyl group could enhance blood-brain barrier penetration for glioblastoma therapy.
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